REACTION_CXSMILES
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[F:1][C:2]([F:13])([F:12])[C:3]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[NH:5][N:4]=1.C1C(=O)N([Cl:21])C(=O)C1>CC#N>[Cl:21][C:7]1[C:6]([C:8]([F:9])([F:10])[F:11])=[N:5][NH:4][C:3]=1[C:2]([F:1])([F:12])[F:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
FC(C1=NNC(=C1)C(F)(F)F)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClC=1C(=NNC1C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |